5-(p-Tolyl)isoxazol-3-amine
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Overview
Description
5-(p-Tolyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the preparation of the isoxazol-3-amine ligand from 5-(p-tolyl)isoxazole-3-carbaldehyde oxime by successive transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
5-(p-Tolyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can have different biological activities and applications .
Scientific Research Applications
5-(p-Tolyl)isoxazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(p-Tolyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, its cytotoxic effects on leukemia cells are mediated through the modulation of p21 WAF-1, Bax, and Bcl-2 proteins . The compound’s ability to act as a ligand in catalytic reactions is due to its coordination with metal centers, stabilizing the catalyst and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(p-Tolyl)isoxazol-3-amine include other isoxazole derivatives, such as:
- 5-phenylisoxazole
- 5-methylisoxazole
- 5-(4,5-dichloroisothiazol-3-yl)-1,3,4-thiadiazol-2-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a ligand in catalytic reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)12-13-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
BYGXGLCNHQZMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)N |
Origin of Product |
United States |
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